Galanin Receptor Ligand M35 was synthesized in the early 1990s as part of research focused on understanding the galaninergic system. Its classification falls under the category of neuropeptides, specifically as a galanin receptor ligand. The compound is notable for its high affinity for human galanin receptor type 1, with an inhibition constant (Ki) of approximately 0.11 nM, and for human galanin receptor type 2, with a Ki of around 2.0 nM .
The synthesis of Galanin Receptor Ligand M35 involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, enabling precise control over the sequence and structure of the peptide. The process typically utilizes:
Galanin Receptor Ligand M35 has a specific amino acid sequence that contributes to its functional properties as a receptor ligand. The molecular structure can be represented by its sequence, which includes critical residues that enhance binding affinity to galanin receptors.
The structural conformation plays a pivotal role in determining its efficacy and selectivity towards different galanin receptor subtypes .
Galanin Receptor Ligand M35 participates in specific biochemical interactions primarily through binding to galanin receptors on cell membranes. Upon binding, it initiates intracellular signaling cascades mediated by G-proteins:
These reactions are crucial for understanding how M35 can modulate physiological responses in various biological systems .
The mechanism of action for Galanin Receptor Ligand M35 involves several steps:
Research indicates that different subtypes of galanin receptors may mediate distinct effects; for instance, activation of galanin receptor type 1 may lead to pro-depressive effects, while type 2 may exhibit antidepressant properties .
Galanin Receptor Ligand M35 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory research settings .
Galanin Receptor Ligand M35 has several applications in scientific research:
The ongoing research into M35 continues to reveal insights into its potential therapeutic roles and mechanisms within various biological contexts .
Galanin is a 29/30-amino acid neuropeptide (29 residues in most mammals, 30 in humans) discovered in 1983, characterized by an N-terminal glycine and C-terminal alanine amide. It exhibits broad neuromodulatory functions across the central and peripheral nervous systems through three G protein-coupled receptors: galanin receptor type 1, galanin receptor type 2, and galanin receptor type 3. These receptors show distinct signaling pathways: galanin receptor type 1 and galanin receptor type 3 couple to Gi/o proteins, inhibiting adenylate cyclase and modulating potassium/calcium channels, while galanin receptor type 2 activates Gq/11, stimulating phospholipase C and mitogen-activated protein kinase cascades [1] [7].
Galanin co-localizes with classical neurotransmitters (acetylcholine, norepinephrine, serotonin) and other neuropeptides (neuropeptide Y, substance P). Its expression is dynamically regulated by estrogen, nerve growth factor, and neuronal injury. Key physiological roles include:
Table 1: Physiological Functions Associated with Galanin Receptor Subtypes
Receptor Subtype | Signaling Pathway | Primary Functions |
---|---|---|
Galanin receptor type 1 | Gi/o ↓ cAMP | Anticonvulsant effects, neuropathic pain inhibition |
Galanin receptor type 2 | Gq/11 ↑ PLC/PKC | Neuroprotection, neurogenesis, antidepressant effects |
Galanin receptor type 3 | Gi/o ↓ cAMP | Anxiety modulation, inhibition of oxytocin release |
The quest for galanin receptor ligands evolved through three phases:
Table 2: Milestones in Galanin Receptor Ligand Development
Ligand Type | Examples | Key Properties | Limitations |
---|---|---|---|
Endogenous | Galanin(1–29) | High affinity for all receptors (Ki = 0.2–12 nM) | Rapid proteolysis, non-selective |
Synthetic Fragments | Galanin(2–11) | Galanin receptor type 2-preferring (Ki = 88 nM) | Low galanin receptor type 1 affinity |
Chimeric Hybrids | M15, M35 | Enhanced stability, nanomolar affinity | Variable agonist/antagonist effects |
Galanin Receptor Ligand M35 (Galanin(1–13)-Bradykinin(2–9) amide) was designed to overcome two limitations of native galanin: proteolytic degradation at Arg14–Gly15/Leu16–Gly17 sites and subtype non-selectivity. The chimeric strategy fused:
This design yielded three advantages:
Table 3: Binding Affinity of Galanin Receptor Ligand M35 vs. Native Ligands
Ligand | Galanin receptor type 1 Ki (nM) | Galanin receptor type 2 Ki (nM) | Galanin receptor type 3 Ki (nM) |
---|---|---|---|
Human galanin(1–30) | 0.4 | 2.3 | 69 |
Porcine galanin(1–29) | 0.23 | 0.95 | 9.8 |
Galanin(1–16) | 4.8 | 5.7 | 50 |
Galanin Receptor Ligand M35 | 0.11 | 2.0 | >1000 |
The structural basis for Galanin Receptor Ligand M35’s efficacy lies in its bradykinin-derived segment, which stabilizes the N-terminal helix of galanin(1–13) in a receptor-competent conformation. This preserves the interactions of Trp2, Asn5, and Tyr9 with galanin receptor type 1’s extracellular loops, while eliminating steric clashes from galanin’s C-terminus [6] [7]. Consequently, Galanin Receptor Ligand M35 became a pivotal tool for dissecting galanin receptor subtype functions in mood disorders, epilepsy, and neuroendocrine regulation [4] [9] [10].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8